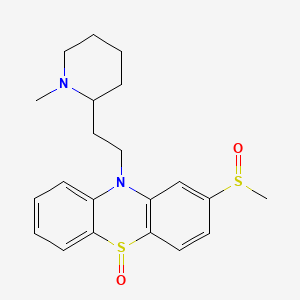

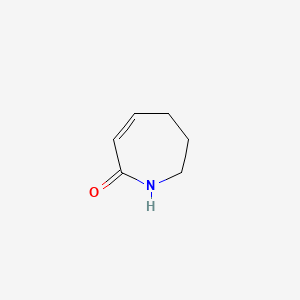

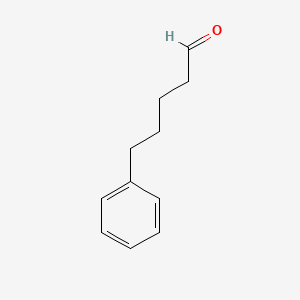

![molecular formula C9H9N3OS2 B1348864 5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol CAS No. 52494-33-4](/img/structure/B1348864.png)

5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol

Overview

Description

“5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol” is a chemical compound with the molecular formula C9H9N3OS2 and a molecular weight of 239.32 . It is a specialty product used for proteomics research .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis

The molecular structure of “5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol” is represented by the formula C9H9N3OS2 . More detailed structural information may be obtained through techniques such as NMR, IR, and MS .Scientific Research Applications

Chemistry and Synthesis

Synthesis of Thiadiazole Derivatives : A study by Hotsulia and Fedotov (2020) optimized the synthesis of 2-((4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acids and their salts, contributing significantly to the field of heterocyclic chemistry (Hotsulia & Fedotov, 2020).

Microwave-assisted Synthesis : Efimova et al. (2009) highlighted a microwave-assisted method for synthesizing 2-aryl-5-phenylamino-1,3,4-thiadiazoles, which are known for their high biological activity (Efimova et al., 2009).

Biological and Pharmacological Research

Non-enzymatic Reduction in Biological Systems : Zhang et al. (2008) discovered that a 1,2,4-thiadiazolium derivative could be reduced in biological systems, hinting at pharmaceutical applications of such compounds (Zhang et al., 2008).

Anticancer and Neuroprotective Activities : Rzeski et al. (2007) conducted studies on the anticancer activities of 2-amino-1,3,4-thiadiazole based compounds, showing promising results in inhibiting tumor cell proliferation and exhibiting neuroprotective activities (Rzeski et al., 2007).

Potential for Antimicrobial and Anti-Inflammatory Applications : Research by Kumar and Panwar (2015) on bis-heterocyclic derivatives of thiadiazole showed antimicrobial, anti-inflammatory, and analgesic properties, expanding the potential pharmaceutical applications of these compounds (Kumar & Panwar, 2015).

Materials Science and Engineering

Corrosion Inhibition : Tang et al. (2009) synthesized thiadiazole derivatives as inhibitors for copper corrosion, demonstrating the material science applications of these compounds (Tang et al., 2009).

Sensor Development : Mashhadizadeh et al. (2010) conducted studies on mercapto thiadiazoles assembled on gold nanoparticles for use in ionophore sensors, showcasing the potential of these compounds in sensor technology (Mashhadizadeh et al., 2010).

Photophysical Properties

- Luminescence Studies : Ila et al. (2020) investigated the luminescence of thiadiazole derivatives, providing insights into their photophysical properties and potential applications in photochemistry (Ila et al., 2020).

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that the nature of the substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity . This suggests that the compound may interact with its targets in a way that is influenced by its specific structural features.

Biochemical Pathways

It is known that 1,3,4-thiadiazoles have been found to be effective for isoniazid-induced seizures , suggesting that they may affect neurological pathways.

Result of Action

The compound’s potential cytotoxic activity suggests that it may induce cell death in certain types of cells.

properties

IUPAC Name |

5-(2-methoxyanilino)-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS2/c1-13-7-5-3-2-4-6(7)10-8-11-12-9(14)15-8/h2-5H,1H3,(H,10,11)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTOHGZAZWZINJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NNC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351693 | |

| Record name | 5-(2-Methoxyanilino)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828684 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol | |

CAS RN |

52494-33-4 | |

| Record name | NSC246974 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-Methoxyanilino)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

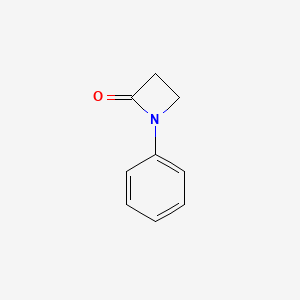

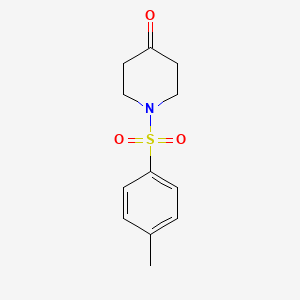

![7,7-Dibromobicyclo[4.1.0]hept-3-ene](/img/structure/B1348793.png)

![3-[(Dimethylamino)methylidene]pentane-2,4-dione](/img/structure/B1348805.png)